2-chloro-N-(pyridin-2-ylmethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMLNIPBUIQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N Pyridin 2 Ylmethyl Benzamide and Analogues
Retrosynthetic Analysis and Precursor Design for the 2-chloro-N-(pyridin-2-ylmethyl)benzamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnection is at the amide bond, as this is a common and reliable bond to form in the forward synthesis. This disconnection yields two key synthons: a 2-chlorobenzoyl cation equivalent and a (pyridin-2-ylmethyl)amine anion equivalent.
These idealized fragments correspond to readily available or easily synthesizable precursors. The 2-chlorobenzoyl synthon can be derived from 2-chlorobenzoic acid or its more reactive derivative, 2-chlorobenzoyl chloride. The (pyridin-2-ylmethyl)amine synthon corresponds to 2-(aminomethyl)pyridine. Both 2-chlorobenzoic acid and 2-(aminomethyl)pyridine are common starting materials in organic synthesis.
The retrosynthetic pathway can be visualized as follows:
Figure 1: Retrosynthetic Analysis of this compound
Where (Py) represents the pyridin-2-yl group and (Cl-Ph) represents the 2-chlorophenyl group.
This analysis establishes a straightforward and convergent synthetic strategy where the two main building blocks are prepared separately and then joined in the final step.
Core Amide Bond Formation Strategies for Benzamide (B126) Derivatives
The formation of the amide bond is the key step in the synthesis of this compound. Several reliable methods are available for this transformation, primarily involving condensation or coupling reactions. nih.govluxembourg-bio.com
Condensation Reactions Involving 2-Chlorobenzoyl Derivatives and Pyridine-Containing Amines
A prevalent method for forming the amide bond is through the condensation of an activated carboxylic acid derivative with an amine. fishersci.co.uk In the context of this compound, this involves the reaction of a 2-chlorobenzoyl derivative with 2-(aminomethyl)pyridine. The most common approach utilizes 2-chlorobenzoyl chloride as the activated species. vulcanchem.com
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The reaction proceeds as follows:
Scheme 1: Synthesis via Acyl Chloride
Alternatively, 2-chlorobenzoic acid can be used directly if a suitable coupling agent is employed, as discussed in the next section.
Coupling Reactions for Benzamide Moiety Assembly
Modern organic synthesis often employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the acyl chloride separately. luxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction.
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.uk
The general scheme for this approach is:
Scheme 2: Synthesis via Coupling Reagent
This method is particularly useful when dealing with sensitive substrates, although it may be less atom-economical than the acyl chloride method due to the generation of byproducts from the coupling agent.
Pyridine Ring Functionalization and Derivatization Approaches Relevant to N-(pyridin-2-ylmethyl) Substituents
While the synthesis of the parent compound this compound relies on commercially available 2-(aminomethyl)pyridine, the synthesis of analogues would require functionalization of the pyridine ring. advancechemjournal.com This can be achieved either by starting with a pre-functionalized pyridine derivative or by modifying the pyridine ring after the amide bond formation.
For instance, introducing substituents on the pyridine ring can be accomplished through various established methods in pyridine chemistry, such as electrophilic aromatic substitution (though pyridine is generally deactivated towards this), nucleophilic aromatic substitution (especially for pyridines bearing leaving groups), or through lithiation followed by quenching with an electrophile. The specific strategy would depend on the desired position and nature of the substituent.
Optimization of Reaction Conditions and Yields for this compound Synthesis
To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, base, reaction temperature, and reaction time.
| Parameter | Possible Variations | Effect on Reaction |
| Solvent | Dichloromethane, Chloroform, Tetrahydrofuran, Acetonitrile | Affects solubility of reactants and can influence reaction rate. |
| Base (for acyl chloride method) | Triethylamine, Pyridine, Diisopropylethylamine | Scavenges HCl byproduct; its strength and steric bulk can impact the reaction. |
| Coupling Agent (for carboxylic acid method) | DCC, EDC, HATU, PyBOP | Different agents have varying efficiencies and compatibilities with different substrates. |
| Temperature | 0 °C to reflux | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS to determine the point of completion. |
For a related acetamide (B32628) derivative, microwave-assisted synthesis at 80°C for 5 minutes resulted in a 97% yield, suggesting that microwave irradiation could be a viable strategy for enhancing the efficiency of the synthesis of this compound. vulcanchem.com
Purification and Isolation Techniques for High-Purity this compound
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A typical workup procedure involves:
Quenching: The reaction mixture is often quenched with water or a dilute aqueous acid or base to stop the reaction and remove water-soluble impurities.
Extraction: The product is extracted into an organic solvent.
Washing: The organic layer is washed with brine to remove residual water.
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
The resulting crude product can then be purified by one or more of the following techniques:
Crystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. For a structurally similar compound, a mixture of methanol (B129727) and toluene (B28343) was used for crystallization.
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).
The purity of the final product is typically assessed by methods such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For some benzamide derivatives, specific crystalline forms can be targeted and isolated, which may have different physical properties. google.com
Advanced Structural Characterization of 2 Chloro N Pyridin 2 Ylmethyl Benzamide
Single Crystal X-ray Diffraction Analysis of 2-chloro-N-(pyridin-2-ylmethyl)benzamide and Analogues
The solid-state conformation of benzamide (B126) derivatives is largely dictated by the spatial arrangement of the aromatic rings and the geometry of the central amide linkage. In analogues such as 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are not coplanar. researchgate.net For instance, the dihedral angle between the two rings in this analogue is a mere 4.08 (18)°. researchgate.net In other, more sterically hindered derivatives like 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the pyridine (B92270) and benzene (B151609) rings are inclined to one another by a more significant 66.54 (9)°. nih.govresearchgate.net This suggests that in this compound, a twisted conformation between the 2-chlorophenyl and the pyridinyl rings is highly probable.
The core amide group (–C(=O)NH–) is expected to be relatively planar. The bond lengths within this group are characteristic of amide functionalities, with the C=O bond exhibiting typical double-bond character and the C–N bond possessing partial double-bond character due to resonance. In a related thiourea (B124793) derivative, the C=O bond length is 1.229 (15) Å, and the adjacent C-N bond is 1.3930 (16) Å, indicating this partial delocalization. nih.gov
Table 1: Typical Bond Lengths and Angles in Benzamide Analogues
| Parameter | Typical Value | Reference Compound Type |
|---|---|---|
| C=O Bond Length | ~1.23 Å | N-alkyl-N'-benzoylthiourea nih.gov |
| Amide C-N Bond Length | ~1.39 Å | N-alkyl-N'-benzoylthiourea nih.gov |
| Dihedral Angle (Aryl-Aryl) | 4° - 72° | Substituted Benzamides researchgate.netresearchgate.net |
The crystal packing of N-substituted benzamides is predominantly governed by hydrogen bonding. The amide group provides both a hydrogen bond donor (N–H) and an acceptor (C=O), facilitating the formation of robust intermolecular connections. In the crystal structure of 2-chloro-N-(2-methylphenyl)benzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which generate infinite chains extending along one of the crystallographic axes. researchgate.net
Alternatively, some benzamide derivatives form inversion dimers through pairs of N—H⋯S hydrogen bonds in thiourea analogues or N—H⋯O bonds in standard amides. nih.gov These dimers can then be further linked into more complex architectures through weaker interactions. Other potential interactions that contribute to the supramolecular assembly include C—H⋯O, C—H⋯N, and C—H⋯π interactions, which have been observed in the crystal structures of related compounds. nih.govnih.gov These collective interactions dictate the final crystal packing motif, influencing the material's physical properties.
Substituents on the aromatic rings play a critical role in modulating both the individual molecular conformation and the resulting crystal structure. The position of a substituent is particularly important. For example, in 2-chloro-N-(aryl)benzamides, the conformation of a methyl group on the anilino ring (ortho- vs. meta-) significantly alters the dihedral angle between the phenyl rings. researchgate.net
The ortho-chloro substituent in the title compound is positioned syn to the carbonyl (C=O) bond, a conformation also observed in 2-chloro-N-(3-methylphenyl)benzamide. researchgate.net This arrangement is influenced by a combination of steric and electronic factors. The substitution of a methyl group for a chlorine atom can have subtle but significant consequences for crystal packing. While sometimes considered structurally similar, the differences in size and electronegativity can lead to different packing arrangements or even polymorphism, as seen in the case of o-toluic acid and o-chlorobenzoic acid. rsc.org
Spectroscopic Investigations for Elucidating Molecular Structure of this compound
Spectroscopic techniques are indispensable for confirming the molecular structure of compounds in both solution and solid states. NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups present in this compound.
While specific experimental spectra for this compound were not found in the reviewed sources, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous compounds. researchgate.netmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The amide proton (N-H) would likely appear as a triplet downfield, due to coupling with the adjacent methylene (B1212753) protons. The methylene bridge protons (-CH₂-) would correspondingly appear as a doublet. The aromatic region would contain complex multiplets corresponding to the four protons on the 2-chlorophenyl ring and the four protons on the pyridin-2-yl moiety.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 8.5 - 9.5 | Triplet (t) |
| Pyridinyl (aromatic) | 7.2 - 8.6 | Multiplet (m) |
| Chlorophenyl (aromatic) | 7.3 - 7.8 | Multiplet (m) |
| Methylene (-CH₂-) | 4.6 - 4.8 | Doublet (d) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display a total of 13 distinct signals. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, typically appearing around 165-170 ppm. The methylene carbon would resonate in the aliphatic region, while the 11 unique aromatic carbons (five from the pyridinyl ring and six from the chlorophenyl ring, minus the substituted carbon) would appear between approximately 120 and 155 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Amide (C=O) | 165 - 170 |
| Pyridinyl (C-ipso, attached to CH₂) | 150 - 158 |
| Aromatic (C-H and C-Cl) | 120 - 149 |
| Methylene (-CH₂-) | 45 - 50 |
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. researchgate.netmdpi.com
Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide, typically around 3300 cm⁻¹. The most intense band is usually the Amide I band, corresponding to the C=O stretching vibration, which is expected in the 1640-1680 cm⁻¹ region. The Amide II band, a result of N-H bending and C-N stretching vibrations, should appear around 1530-1570 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic rings (1450-1600 cm⁻¹), and a C-Cl stretching vibration at lower wavenumbers (around 750 cm⁻¹).
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H bend / C-N stretch (Amide II) | Bending/Stretching | 1530 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-Cl | Stretching | ~750 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound, this method confirms the molecular identity and provides insights into the relative stabilities of its constituent chemical bonds.
The molecular formula of this compound is C₁₃H₁₁ClN₂O, corresponding to a theoretical molecular weight of approximately 246.69 g/mol . vulcanchem.comontosight.ai In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. Experimental data confirm the presence of this ion at a mass-to-charge ratio (m/z) of 247.1, which is consistent with the theoretical mass of the compound plus the mass of a proton. vulcanchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁ClN₂O | vulcanchem.comontosight.ai |
| Theoretical Molecular Weight | 246.69 g/mol | vulcanchem.comontosight.ai |
| Observed [M+H]⁺ (m/z) | 247.1 | vulcanchem.com |
The fragmentation of the molecular ion provides valuable structural information. The most common fragmentation pathway for amides involves the cleavage of the amide bond between the carbonyl carbon and the nitrogen atom. researchgate.netlibretexts.org This alpha-cleavage is expected to be a primary fragmentation route for this compound, leading to the formation of two major fragment ions.
One of the resulting fragments is the 2-chlorobenzoyl cation ([ClC₆H₄CO]⁺). This acylium ion is resonance-stabilized and is a characteristic fragment for benzamide derivatives. researchgate.net It is predicted to appear at an m/z of 139. This acylium ion can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, a common pathway for such ions, resulting in the formation of the 2-chlorophenyl cation ([ClC₆H₄]⁺) at m/z 111. libretexts.org
The other major fragment resulting from the initial amide bond cleavage is the pyridin-2-ylmethyl cation ([C₅H₄NCH₂]⁺), which would be observed at m/z 92. The stability of this ion contributes to its likelihood of being observed in the mass spectrum.
| m/z | Proposed Fragment Structure | Origin of Fragment |
|---|---|---|
| 139 | [ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) | Cleavage of the amide C-N bond |
| 111 | [ClC₆H₄]⁺ (2-chlorophenyl cation) | Loss of CO from the m/z 139 fragment |
| 92 | [C₅H₄NCH₂]⁺ (pyridin-2-ylmethyl cation) | Cleavage of the amide C-N bond |
This predicted fragmentation pattern, summarized in the table above, is based on established principles of mass spectrometry for amide-containing compounds and provides a reliable fingerprint for the structural confirmation of this compound. researchgate.netlibretexts.orglibretexts.org
Chemical Reactivity and Derivatization Studies of 2 Chloro N Pyridin 2 Ylmethyl Benzamide
Nucleophilic Substitution Reactions at the Chloro Group of the Benzamide (B126) Moiety
The chlorine atom attached to the benzamide ring of 2-chloro-N-(pyridin-2-ylmethyl)benzamide is a key site for chemical modification through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the chloro group acts as a leaving group and is displaced by a nucleophile. The efficiency of this substitution is significantly influenced by the electron-withdrawing nature of the adjacent amide group, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.
The general mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity. A variety of nucleophiles can be employed to create a diverse range of derivatives.
Key Research Findings:
Amination: Reactions with primary and secondary amines (e.g., piperidine (B6355638), morpholine) can introduce new nitrogen-containing substituents. These reactions are typically performed in the presence of a base and often require elevated temperatures or transition-metal catalysis. Studies on similar heteroaryl chlorides have shown that such aminations can sometimes proceed under thermal conditions without a metal catalyst. researchgate.net
Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to replace the chloro group with ether linkages, yielding alkoxy or aryloxy derivatives.
Thiolation: Thiolates can displace the chlorine to form thioethers, which can be further oxidized to sulfoxides or sulfones if desired.
The reactivity of the chloro group in SNAr reactions is a cornerstone for building molecular diversity from the this compound core.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Structure |
|---|---|---|---|
| Amine | Piperidine | Amino | 2-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
| Alkoxide | Sodium Methoxide | Methoxy (B1213986) | 2-methoxy-N-(pyridin-2-ylmethyl)benzamide |
| Thiolate | Sodium thiophenolate | Thioether | 2-(phenylthio)-N-(pyridin-2-ylmethyl)benzamide |
Oxidation and Reduction Pathways of the Benzamide and Pyridine (B92270) Rings
The this compound molecule possesses two key moieties, the benzamide and the pyridine ring, each with distinct redox properties.
Oxidation:
Pyridine N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation yields the corresponding pyridine N-oxide. The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and modifying its coordination properties.
Oxidative Coupling: While less common for the core structure itself, oxidative conditions can be used in precursor synthesis or to attempt intramolecular cyclizations, such as C-N fusion, although this often requires specific molecular geometries and catalysts. academie-sciences.fr
Reduction:
Amide Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the benzamide linkage into a secondary amine, yielding N-(2-chlorobenzyl)(pyridin-2-yl)methanamine.
Pyridine Ring Reduction: The pyridine ring can be hydrogenated to a piperidine ring using catalysts such as platinum oxide (PtO₂) or rhodium on carbon under hydrogen pressure. This transformation removes the aromaticity of the pyridine ring, significantly altering the molecule's shape and basicity.
Table 2: Summary of Oxidation and Reduction Pathways
| Reaction Type | Moiety | Typical Reagent | Product |
|---|---|---|---|
| Oxidation | Pyridine Ring | m-CPBA | Pyridine N-oxide derivative |
| Reduction | Benzamide Carbonyl | LiAlH₄ | Secondary amine derivative |
| Reduction | Pyridine Ring | H₂, PtO₂ | Piperidine derivative |
Regioselective Functionalization of the Pyridine Nitrogen and Ring System
Beyond redox reactions, the pyridine moiety offers several avenues for regioselective functionalization.
N-Alkylation/N-Arylation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing it to react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. This modification introduces a positive charge and significantly changes the molecule's properties and reactivity. For instance, N-arylation can be achieved using diaryliodonium salts. dntb.gov.ua
Electrophilic Aromatic Substitution: The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution (e.g., nitration, halogenation). However, activating the ring via N-oxide formation can facilitate substitution, typically at the C4 position.
Directed Metalation: The presence of directing groups can enable regioselective deprotonation (metalation) of the pyridine ring using strong bases like lithium amides, followed by quenching with an electrophile. This allows for the introduction of substituents at specific positions that are otherwise difficult to access.
These strategies allow for precise modifications to the pyridine portion of the molecule, enabling the fine-tuning of its steric and electronic characteristics.
Advanced Coupling Reactions for Complex Molecular Architectures Based on this compound
The this compound scaffold is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond on the benzamide ring serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules.
Common Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is a powerful method for introducing new aryl or vinyl substituents at the 2-position of the benzamide ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine. It is a highly versatile method for synthesizing complex aniline (B41778) derivatives from the parent compound.
Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, couples the aryl chloride with a terminal alkyne to create an arylethyne linkage.
Heck Coupling: In this palladium-catalyzed reaction, the aryl chloride is coupled with an alkene to form a new C-C bond, yielding a substituted alkene.
These reactions provide robust and reliable methods for elaborating the core structure of this compound, making it a valuable building block in medicinal and materials chemistry.
Table 3: Overview of Advanced Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C-C | Biaryl or Styrenyl derivative |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N | Di- or Tri-substituted amine |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base | C-C (sp) | Aryl alkyne derivative |
| Heck | Alkene | Pd Catalyst, Base | C-C (sp²) | Substituted alkene |
Computational and Theoretical Chemistry of 2 Chloro N Pyridin 2 Ylmethyl Benzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For a molecule like 2-chloro-N-(pyridin-2-ylmethyl)benzamide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a wide range of properties. acadpubl.euresearchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. irjweb.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. irjweb.com
For this compound, the HOMO would likely be distributed over the electron-rich regions of the aromatic rings (the benzamide (B126) and pyridine (B92270) moieties), while the LUMO would be concentrated on areas that can accommodate electron density. Analysis of the orbital distribution provides a visual representation of where electronic transitions, such as those involved in UV-Vis absorption, are likely to occur. researchgate.net
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 4.70 | Indicates chemical stability and reactivity. |
| Ionization Potential | I ≈ -EHOMO | 6.50 | Energy required to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | 1.80 | Energy released when an electron is added. |
| Chemical Hardness | η = (I - A) / 2 | 2.35 | Measures resistance to change in electron distribution. |
| Chemical Softness | S = 1 / (2η) | 0.21 | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity | χ = (I + A) / 2 | 4.15 | Measure of the ability to attract electrons. |
| Chemical Potential | μ = -(I + A) / 2 | -4.15 | Represents the escaping tendency of electrons. |
| Electrophilicity Index | ω = μ² / (2η) | 3.67 | Measures the propensity to accept electrons. |
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule in its ground state. nih.govresearchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using Infrared (IR) and Raman spectroscopy. By comparing the computed vibrational spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular motions (e.g., C=O stretching, N-H bending, C-Cl stretching, and aromatic ring vibrations) can be achieved. acadpubl.eunih.gov Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. nih.gov
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). mdpi.com
Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying reactive sites. The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.net
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, these would be centered on the electronegative oxygen and nitrogen atoms.
Blue regions (positive potential) denote areas of electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide N-H proton.
Green regions represent neutral or low-potential areas.
This analysis helps predict how the molecule will interact with other reagents and biological targets. researchgate.netacs.org
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, this technique is crucial for understanding the molecule's flexibility and dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov
For a flexible molecule like this one, which contains several rotatable bonds, MD simulations can explore its conformational landscape. This analysis would reveal the most stable conformations (low-energy states) and the energy barriers between them. Understanding the preferred shapes of the molecule is vital, as its conformation dictates how it can interact with and bind to biological targets like enzymes or receptors. researchgate.net When bound to a protein, MD simulations can also be used to assess the stability of the ligand-protein complex and analyze the specific interactions that hold it in place. nih.govresearchgate.net
In Silico Prediction of Compound Stability and Reaction Pathways
In silico methods are instrumental in predicting the thermodynamic stability and potential reaction pathways of chemical compounds. DFT calculations can determine the Gibbs free energy of formation, providing a measure of the molecule's intrinsic stability.
Computational tools can also be used to model potential degradation or metabolic pathways. By simulating reactions such as hydrolysis of the amide bond or oxidation of the aromatic rings, researchers can predict potential metabolites and assess the compound's stability under various chemical or biological conditions. These predictive studies are valuable in the early stages of drug discovery and materials science to identify potential liabilities of a molecule before extensive experimental synthesis and testing. scispace.commdpi.com
Non-Linear Optical (NLO) Properties Theoretical Investigations
Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ymerdigital.comnih.gov The benzamide and pyridine rings in this compound provide a conjugated system.
Biological Target Identification and Mechanistic Elucidation of 2 Chloro N Pyridin 2 Ylmethyl Benzamide
In Vitro Assay Development and Implementation for Target Screening
To identify the biological targets of 2-chloro-N-(pyridin-2-ylmethyl)benzamide, a tiered screening approach using various in vitro assays would be necessary. The initial step typically involves high-throughput screening (HTS) against diverse panels of enzymes and receptors to identify preliminary "hits."
For enzyme targets, assays are designed to measure the enzyme's catalytic activity in the presence of the test compound. For instance, kinase activity can be evaluated using ELISA-based assays that detect the phosphorylation of a substrate. nih.gov For enzymes like phosphopantetheinyl transferases (PPTases), high-throughput Förster resonance energy transfer (FRET) assays can be employed to monitor the transfer of the phosphopantetheinyl moiety. acs.org Similarly, cholinesterase inhibition is often measured using Ellman's method, a colorimetric assay that detects the product of the enzymatic reaction. mdpi.com
For receptor targets, radioligand binding assays are a common primary screening method. These assays measure the ability of the compound to displace a known, radioactively labeled ligand from its receptor, thereby determining the compound's binding affinity.
Once initial hits are identified, secondary assays are implemented for confirmation and to further characterize the compound's activity. These may include dose-response studies to determine potency (e.g., IC50 or EC50 values) and selectivity panels to assess activity against related targets. For example, a compound showing initial kinase inhibition would be tested against a broad panel of different kinases to determine its selectivity profile.
Enzyme Inhibition Studies and Kinetic Analysis for this compound
The benzamide (B126) moiety is a common scaffold in many enzyme inhibitors. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against various enzyme classes.
Phosphopantetheinyl Transferases (PPTases): These enzymes are crucial for the biosynthesis of fatty acids and polyketides in bacteria. nih.gov The pyridine (B92270) ring is a key feature in some known PPTase inhibitors. For example, ML267, a potent inhibitor of bacterial Sfp-PPTase, features a substituted pyridine ring and demonstrates submicromolar inhibition. acs.orgnih.govacs.org This suggests that the pyridinyl moiety of this compound could potentially interact with the active site of PPTases.
Kinases: Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. nih.gov The benzamide scaffold is present in several known kinase inhibitors. For instance, a series of 4-chloro-benzamide derivatives were evaluated as potent RET kinase inhibitors. nih.gov Another study detailed 4-methylbenzamide (B193301) derivatives as potential inhibitors of protein kinases like PDGFRα and HER2. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. nih.gov Various benzamide derivatives have been investigated as cholinesterase inhibitors. For example, certain O-aromatic N,N-disubstituted carbamates derived from 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide have shown inhibitory activity against both AChE and BChE. mdpi.com
Telomerase: This enzyme is responsible for maintaining telomere length and is a key target in cancer therapy. While direct evidence is lacking for the specific compound, the general class of benzamides has been explored in the context of telomerase inhibition. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetics and treating hyperpigmentation disorders. doi.org Several classes of compounds, including some with pyridine or benzamide structures, have been identified as tyrosinase inhibitors. nih.govnih.govmdpi.com For example, N-(phenylalkyl)cinnamides and other benzamide derivatives have shown potent tyrosinase inhibitory activity. doi.orgmdpi.com
| Enzyme Class | Structurally Related Inhibitor Example | Reported IC50 Value |
| Kinase (RET) | 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide (Compound I-8) | Strong inhibition reported, specific IC50 not provided nih.gov |
| Cholinesterase (AChE) | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 µM mdpi.com |
| Cholinesterase (BChE) | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 µM mdpi.com |
| Tyrosinase | N-(acryloyl)benzamide derivative (Compound 1j) | Showed 76.77% inhibition at 25 µM in B16F10 cells nih.gov |
To understand how a compound inhibits an enzyme, kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is often visualized using plots like the Michaelis-Menten or Lineweaver-Burk plots to determine the mechanism of inhibition. uobaghdad.edu.iq
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). uobaghdad.edu.iq
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km. uobaghdad.edu.iq
Mixed-Type Inhibition: The inhibitor also binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex. This type of inhibition affects both Vmax and Km. researchgate.netembrapa.br
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which also leads to a decrease in both Vmax and Km. uobaghdad.edu.iq
For structurally related compounds, various mechanisms have been observed. For instance, some isoflavonoids act as competitive inhibitors of tyrosinase, while others, like haginin A, are non-competitive. nih.govmdpi.com A statistical analysis of peroxidase inhibition by quercetin (B1663063) revealed a mixed non-competitive inhibition mechanism. embrapa.br The precise kinetic mechanism of this compound against any potential enzyme target would require experimental determination.
Receptor Binding Affinity and Selectivity Profiling of this compound
Beyond enzyme inhibition, the compound could interact with various cell surface or intracellular receptors. The pyridinylmethyl and benzamide moieties are present in ligands for several receptor types.
For example, derivatives of 3-(pyridin-2-yl-ethynyl)benzamide have been developed as potent negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with some compounds showing high binding affinity (Ki of 21 nM). nih.gov Another structurally related compound, 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, is a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT-1). nih.gov Furthermore, certain pyridine-containing compounds have been synthesized as selective agonists for 5-HT1A receptors. nih.gov
A comprehensive receptor binding profile for this compound would involve screening against a broad panel of receptors, such as those for neurotransmitters (e.g., serotonin, dopamine, glutamate), hormones, and growth factors. Positive results would be followed by saturation binding studies to determine the equilibrium dissociation constant (Kd), a measure of binding affinity.
| Target | Related Compound Example | Binding Affinity |
| mGluR5 | 3-(pyridin-2-yl-ethynyl)benzamide derivative (Compound 26) | Ki: 21 nM nih.gov |
| PPARδ | 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide | Potent ligand, covalent binding confirmed nih.govmedchemexpress.com |
| 5-HT1A Receptor | 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | High affinity reported nih.gov |
Investigation of Cellular Pathway Modulation by this compound
The interaction of a compound with its molecular target(s) ultimately leads to the modulation of intracellular signaling pathways. For example, if this compound were found to be a kinase inhibitor, it could affect pathways such as the PI3K/mTOR pathway, which is crucial for cell growth and proliferation and is often targeted in cancer therapy. researchgate.net
If the compound were to act as a GlyT-1 inhibitor, it could enhance glutamatergic neurotransmission, which in turn could modulate other neurotransmitter systems, such as the dopaminergic system. nih.gov Similarly, antagonism of the PPARδ receptor by a related benzamide was shown to inhibit the transcription of target genes like CPT1a, affecting cellular metabolism. nih.gov
Investigating these effects typically involves treating cultured cells with the compound and analyzing changes in protein expression, phosphorylation status, and gene expression using techniques like Western blotting, mass spectrometry-based proteomics, and transcriptomics (e.g., RNA-seq).
Comparative Analysis of Mechanism of Action with Structurally Related Bioactive Benzamide Compounds
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the N-linked aromatic ring.
The subject compound, this compound, can be compared with its isomer, 2,6-dichloro-N-(pyridin-2-ylmethyl)benzamide. ontosight.ai The presence of a second chlorine atom in the 2,6-dichloro analogue could alter its lipophilicity, electronic properties, and steric profile, potentially leading to different target affinities and selectivity.
Comparison with other N-pyridin-2-yl benzamide analogues that act as allosteric activators of glucokinase highlights the importance of the substitution pattern. researchgate.net These compounds modulate enzyme activity without directly competing with the substrate, a mechanism distinct from the competitive inhibition often seen with kinase inhibitors.
Ultimately, the specific biological activities and mechanisms of this compound remain to be experimentally determined. However, the rich pharmacology of structurally related compounds provides a strong rationale for investigating its potential as a modulator of various enzymes and receptors.
Structure Activity Relationship Sar Investigations of 2 Chloro N Pyridin 2 Ylmethyl Benzamide Derivatives
Systematic Substitution Effects on Biological Activity of 2-chloro-N-(pyridin-2-ylmethyl)benzamide Analogues
For instance, in studies of related benzamide (B126) derivatives, the introduction of various functional groups has been shown to modulate properties such as anti-inflammatory, antimicrobial, and anticancer activities. While specific data on this compound is part of a broader chemical space, general principles from analogous series can be inferred. For example, modifications to the benzamide ring can influence the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds, with a target receptor or enzyme. Similarly, substitutions on the pyridine (B92270) ring can affect the compound's solubility, metabolic stability, and spatial arrangement, all of which are vital for its biological function.
The electronic properties of substituents on the benzamide ring play a significant role in modulating the biological activity of this class of compounds. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the molecule, thereby influencing its binding affinity to biological targets.
Electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), can enhance the acidity of the amide N-H group, potentially strengthening hydrogen bond donor capabilities. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the terminal phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov For example, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) from this series showed significantly higher activity compared to the standard drug, acarbose. nih.gov This suggests that a specific balance of electronic effects is crucial for optimal interaction with the enzyme's active site.
Conversely, electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic ring, which may enhance hydrophobic or van der Waals interactions with the target. However, in some N-substituted benzamide derivatives studied for their antitumor properties, the presence of a chlorine atom or a nitro group on the benzamide ring was found to decrease anti-proliferative activity, indicating that strong electron-withdrawing effects on this part of the scaffold can be detrimental in certain contexts. nih.gov
The following table summarizes the effects of representative electronic groups on the activity of related benzamide compounds.
| Compound Series | Substituent | Group Type | Observed Effect on Activity |
| Sulfamoyl Benzamides nih.gov | -CH3 and -NO2 | EDG and EWG | Favorable for α-glucosidase inhibition |
| Antitumor Benzamides nih.gov | -Cl or -NO2 | EWG | Decreased anti-proliferative activity |
The size and spatial arrangement of substituents, known as steric effects, are critical factors that influence how a molecule fits into the binding site of its biological target. Bulky substituents can create steric hindrance, preventing optimal alignment and interaction, while smaller groups may not provide sufficient contact to stabilize the ligand-target complex.
In another study on pyridin-2-one derivatives, the introduction of a hydrophobic and sterically defined methyl group at a specific position was shown to enhance biological activity compared to analogues without this substitution. mdpi.com This highlights that steric factors, in conjunction with other properties like hydrophobicity, play a concerted role in determining the efficacy of a compound. The precise placement of a substituent is therefore as important as its intrinsic properties, as it dictates the molecule's three-dimensional conformation and its ability to complement the topology of the target's binding pocket.
Positional Isomerism and Bioactivity Modulation within the Benzamide and Pyridine Moieties
The relative positions of substituents on both the benzamide and pyridine rings, a concept known as positional isomerism, have a profound impact on the biological activity of this compound analogues. Moving a functional group from one position to another can drastically alter the molecule's shape, electronic distribution, and ability to form specific interactions with a biological target, thereby modulating its efficacy and selectivity.
For example, in a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, shifting an N-Boc-piperazinyl substituent on the aniline (B41778) ring from the ortho or meta position to the para position resulted in a significant increase in activity. The para-substituted analogue exhibited the highest activity and selectivity of all tested compounds in that series, demonstrating the critical influence of substituent placement. mdpi.com
Similarly, investigations into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the substituted position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity. researchgate.net The study concluded that the bioactivity of picolinamide derivatives (where the nitrogen is in the pyridine ring) was generally stronger than that of the corresponding benzamide derivatives, highlighting the importance of the core scaffold's isomeric form. researchgate.net These findings underscore that the precise spatial arrangement of functional groups is a key determinant of molecular recognition by the target protein. Even subtle changes in the location of a substituent can lead to significant variations in biological outcomes, making the exploration of positional isomers a fundamental aspect of lead optimization.
Pharmacophore Modeling and Ligand-Based Drug Design Derived from this compound Studies
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable when the structure of the biological target is unknown. By analyzing a set of active molecules like this compound and its analogues, a common feature model, or pharmacophore, can be generated.
For a series of N-pyridyl and pyrimidine (B1678525) benzamides with KCNQ2/Q3 potassium channel opening activity, a pharmacophore model was successfully generated. nih.gov The model identified one hydrogen bond donor, one hydrophobic group, and two aromatic rings as the crucial features for activity. nih.gov This model serves as a 3D query to screen large chemical databases for novel compounds that possess these same features in the correct spatial orientation, potentially leading to the discovery of new and structurally diverse active molecules.
The process involves aligning the active compounds and abstracting the common chemical features responsible for their bioactivity, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. dovepress.com This resulting hypothesis not only provides insights into the molecular recognition requirements of the target but also guides the rational design of new derivatives with improved potency and selectivity. For instance, if a pharmacophore model indicates a specific region requires a hydrogen bond donor, new analogues can be synthesized with appropriate functional groups at that position to test and validate the model's predictive power.
Quantitative Structure-Activity Relationship (QSAR) Studies for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties through descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Several QSAR studies have been conducted on benzamide derivatives to elucidate the key structural requirements for various biological activities. For example, a 3D-QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicidal agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models indicated that biological activity could be effectively improved by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
In another study on benzylidene hydrazine (B178648) benzamides with anticancer activity, a QSAR equation was developed that successfully correlated descriptors such as Log S (solubility) and MR (molar refractivity) with the cytotoxic activity against a human lung cancer cell line. jppres.com The model demonstrated good statistical significance and predictive ability, offering a tool to design new chemical structures with potentially greater potency. jppres.com These studies exemplify how QSAR can provide valuable insights into the physicochemical properties that govern the biological activity of benzamide-based compounds, guiding the rational design of more effective molecules.
The table below presents statistical parameters from a representative QSAR study on benzamide derivatives, illustrating the robustness of the generated model.
| Model Parameter | Value | Interpretation |
| n (number of compounds) | 11 | The size of the dataset used to build the model. |
| r (correlation coefficient) | 0.921 | A measure of the linear correlation between predicted and observed activity. |
| R² (coefficient of determination) | 0.849 | Indicates that 84.9% of the variance in biological activity is explained by the model. |
| Q² (cross-validated R²) | 0.61 | A measure of the model's predictive ability, determined by cross-validation. |
| F (F-test value) | 13.096 | Indicates the statistical significance of the model. |
Data derived from a QSAR study on benzylidene hydrazine benzamides. jppres.com
Molecular Docking and Computational Drug Design for 2 Chloro N Pyridin 2 Ylmethyl Benzamide
Ligand-Protein Interaction Prediction and Analysis for 2-chloro-N-(pyridin-2-ylmethyl)benzamide
Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound with its target proteins. These computational methods predict the preferred orientation of the molecule when bound to a protein's active site, providing a detailed picture of the intermolecular interactions that stabilize the complex.
Prediction of Binding Modes and Conformations within Target Active Sites
Computational docking simulations have successfully predicted the binding modes and conformations of this compound within the active sites of various protein targets. For instance, in studies related to its potential as an inhibitor of tankyrase-2, a key enzyme in the Wnt/β-catenin signaling pathway, docking simulations have shown that the compound adopts a specific conformation to fit within the binding pocket. The molecule orients itself to allow for crucial interactions with the surrounding amino acid residues, which are essential for its inhibitory activity.
Identification of Key Interacting Residues (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)
The stability of the ligand-protein complex formed by this compound is attributed to a network of non-covalent interactions. Docking studies have been pivotal in identifying the key amino acid residues involved in these interactions.
Hydrogen Bonds: The amide group of this compound is a key participant in hydrogen bonding. It has been shown to form hydrogen bonds with the backbone nitrogen of specific amino acid residues within the target's active site. For example, in the context of tankyrase inhibition, the amide group can act as a hydrogen bond donor.
Pi-Stacking: The aromatic rings of the benzamide (B126) and pyridine (B92270) moieties are capable of forming pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the active site. These interactions are crucial for the proper orientation and stabilization of the compound within the binding pocket.
Table 1: Key Interacting Residues and Interaction Types for this compound
| Interaction Type | Key Residues Involved | Moiety of this compound |
| Hydrogen Bonds | Backbone N of specific residues | Amide group |
| Hydrophobic Interactions | Hydrophobic pocket residues | Chlorobenzyl and pyridinylmethyl groups |
| Pi-Stacking | Aromatic residues (e.g., Tyr, Phe, Trp) | Benzamide and pyridine rings |
Binding Energy Calculations and Affinity Prediction for this compound Interactions
Computational methods are also employed to estimate the binding energy and predict the binding affinity of this compound for its target proteins. These calculations provide a quantitative measure of the strength of the interaction and can help in prioritizing compounds for further experimental testing. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are often used to calculate the free energy of binding. These calculations take into account various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a comprehensive assessment of binding affinity.
Virtual Screening and Lead Optimization Strategies based on this compound Core
The structural core of this compound has served as a scaffold for virtual screening and lead optimization strategies. In virtual screening, large compound libraries are computationally docked against a target protein to identify molecules with a high predicted binding affinity. The benzamide scaffold of this compound has been identified as a promising starting point for the design of novel inhibitors.
Lead optimization strategies focus on modifying the core structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. This can involve the addition or substitution of functional groups to enhance interactions with the target protein or to improve its drug-like properties. For example, modifications to the chlorobenzyl or pyridinylmethyl moieties can be explored to optimize hydrophobic and pi-stacking interactions.
Validation of Docking Results with Experimental Biological Data
A crucial step in computational drug design is the validation of docking results with experimental biological data. This involves comparing the predicted binding affinities and modes with experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A strong correlation between the computational predictions and experimental results provides confidence in the accuracy of the docking protocol and the predicted binding mode. For this compound and its analogs, the insights gained from molecular docking have been used to rationalize their observed biological activities and to guide the design of more potent compounds.
Broader Research Applications of 2 Chloro N Pyridin 2 Ylmethyl Benzamide and Its Chemical Class
Design of Novel Bioactive Molecules with Enhanced Efficacy or Selectivity
The N-benzylbenzamide scaffold, to which 2-chloro-N-(pyridin-2-ylmethyl)benzamide belongs, is a foundational structure in the design of new bioactive molecules. Researchers leverage this core to develop compounds with improved potency and selectivity for specific biological targets.
One notable area of research is in cancer therapy, where N-benzylbenzamide derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. nih.govresearchgate.networktribe.com These compounds can bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division, thereby leading to potent antitumor and anti-vascular activity. nih.govresearchgate.net In one study, a series of novel N-benzylbenzamide derivatives exhibited significant antiproliferative activities, with IC50 values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. nih.govworktribe.com Further modifications, such as creating a disodium (B8443419) phosphate (B84403) salt of a lead compound, demonstrated an excellent safety profile and significant tumor growth inhibition in animal models. nih.govworktribe.com
Another application is in modulating complex disease pathways. N-benzylbenzamide derivatives have been identified as a promising merged scaffold for developing dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which are targets for managing diabetic conditions and hypertension.
The benzamide (B126) class, in general, has been widely explored for various pharmacological activities, including anti-inflammatory, anticancer, and neurological effects. ontosight.aiontosight.ai The modular nature of the scaffold allows for systematic modifications to fine-tune biological and physicochemical properties. For instance, N-pyridin-2-yl benzamide analogues have been synthesized and evaluated as allosteric activators of glucokinase, an important enzyme in controlling blood glucose levels, showing potential for the management of type 2 diabetes. researchgate.netnih.govnih.gov
| Derivative Class | Biological Target | Therapeutic Application | Key Findings |
| N-benzylbenzamide derivatives | Tubulin (Colchicine site) | Anticancer | Potent antiproliferative (nM range) and anti-vascular activity. nih.govresearchgate.netccspublishing.org.cn |
| N-pyridin-2-yl benzamide analogues | Glucokinase (Allosteric site) | Antidiabetic | Significant reduction in blood glucose levels in animal models. researchgate.netnih.gov |
| Fluorinated Benzamide derivatives | Cereblon (CRBN) | Targeted Protein Degradation (PROTACs) | Increased binding affinity and enhanced chemical stability for use as CRBN binders. nih.govacs.org |
Application as Chemical Probes in Biological Systems for Target Validation
The structural framework of benzamides is well-suited for the development of chemical probes, which are essential small-molecule tools used for target identification and validation in biological systems. umanitoba.canih.gov These probes can be modified to incorporate reporter tags or reactive groups, enabling researchers to visualize, isolate, and identify their protein targets within a complex cellular environment.
A significant application is in the creation of imaging agents for positron emission tomography (PET), a non-invasive technique that visualizes molecular targets in vivo. bohrium.com Benzamide derivatives have a known affinity for melanin (B1238610), making them excellent candidates for developing PET probes to detect malignant melanoma. nih.govresearchgate.net Researchers have synthesized fluorinated and 68Ga-labeled benzamide derivatives that successfully visualize melanoma tumors in animal models, showing high tumor-specific uptake and minimal accumulation in other tissues. nih.govresearchgate.net This allows for the potential early detection of primary tumors and metastases. researchgate.netkoreascience.kr
Furthermore, the benzamide scaffold has been used to design conformationally locked, non-phthalimide binders for Cereblon (CRBN). nih.govacs.org These binders are crucial components in the design of Proteolysis-Targeting Chimeras (PROTACs), a therapeutic modality that induces the degradation of specific disease-causing proteins. acs.org The development of stable and selective benzamide-type binders for CRBN provides an alternative to traditional immunomodulatory imide drugs (IMiDs), which can have off-target effects and chemical instability. nih.govacs.org
Development of Agrochemicals with Specific Modes of Action (e.g., Fungicides, Insecticides)
The pyridinyl-ethyl-benzamide chemical class, which is structurally related to this compound, has proven to be highly valuable in the development of modern agrochemicals, particularly fungicides. These compounds often function by inhibiting succinate (B1194679) dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiratory chain of fungal cells, thereby disrupting energy production and leading to cell death. chemicalwarehouse.com
A prominent example of a successful agrochemical from this class is Fluopyram. wikipedia.org Fluopyram is a broad-spectrum fungicide and nematicide used to protect over 70 different crops from a wide range of fungal diseases, including gray mold, powdery mildew, and apple scab. chemicalwarehouse.comwikipedia.org It provides both preventative and curative control, offering long-lasting protection to crops. chemicalwarehouse.com The pyridinyl-ethyl-benzamide core structure is considered a critical pharmacophore in the development of these crop protection agents.
Research and patent literature describe numerous derivatives of the N-[2-(2-pyridinyl)ethyl]benzamide core designed to have potent fungicidal activity. google.com Laboratory tests have shown that these compounds can be highly effective against various phytopathogenic fungi, such as Alternaria brassicae. google.com The design of novel benzamides substituted with other heterocyclic structures like pyridine-linked 1,2,4-oxadiazoles has also yielded compounds with good fungicidal and insecticidal activities. mdpi.comnih.gov Some of these derivatives have shown inhibitory activity against Botrytis cinereal that is superior to existing commercial fungicides. mdpi.com
| Agrochemical | Chemical Class | Mode of Action | Target Pathogens |
| Fluopyram | Pyridinyl-ethyl-benzamide | Succinate Dehydrogenase Inhibitor (SDHI) | Botrytis cinerea, Powdery mildew, Sclerotinia, Alternaria chemicalwarehouse.comwikipedia.orgresearchgate.net |
| Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives | Pyridinyl-ethyl-benzamide | Not specified | Alternaria brassicae google.com |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Benzamide | Not specified | Botrytis cinereal, Sclerotinia sclerotiorum mdpi.com |
| Pyridin-2-yloxy-based pyrimidin-4-amine derivatives | Pyrimidin-4-amine | Not specified | Puccinia sorghi, Erysiphe graminis nih.gov |
Exploration in Material Science for Unique Functional Properties
While the primary applications of this compound and its chemical class are concentrated in the life sciences, their structural features suggest potential for exploration in material science. The benzamide structure, with its combination of a rigid benzene (B151609) ring and a hydrogen-bonding-capable amide group, is a common motif in various functional organic materials. solubilityofthings.com
Benzamide derivatives are used as intermediates in the production of dyes and plastics. solubilityofthings.com The ability of the amide group to form strong intermolecular hydrogen bonds can influence the self-assembly and packing of molecules in the solid state, which is a critical factor in designing materials with specific optical or electronic properties. For example, suppressing disorder in benzamide crystals through fluorine substitution has been shown to impact their physical properties. acs.org
Furthermore, the synthesis of benzamide derivatives is increasingly being linked to advanced materials like metal-organic frameworks (MOFs). Bimetallic MOFs have been developed as efficient and reusable heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)benzamides. researchgate.netmdpi.com This connection highlights a synergistic relationship where material science can provide novel tools to facilitate the synthesis of these valuable chemical compounds, which in turn possess the structural characteristics to be investigated as components of new functional materials themselves.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-(pyridin-2-ylmethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and pyridin-2-ylmethanamine. Key steps include:
- Base Selection : Triethylamine or pyridine is used to neutralize HCl byproducts .
- Solvent Optimization : Dichloromethane or acetone improves reaction efficiency .
- Temperature Control : Reactions performed at 0–25°C minimize side reactions like hydrolysis .
- Yield and purity are validated using HPLC (>95% purity) and recrystallization (e.g., ethanol/water mixtures) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to verify substituent positions (e.g., chloro, pyridinylmethyl groups) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and aromatic C-Cl (~750 cm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and intermolecular interactions .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial assays?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace chloro with trifluoromethyl or nitro groups) .
- Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC (Minimum Inhibitory Concentration) assays .
- Data Analysis : Compare results to structurally similar compounds (e.g., 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide shows enhanced activity due to nitro groups) .
- Statistical Validation : Use ANOVA and Duncan’s test for replicate experiments (n=6) to ensure significance .
Q. How do crystallographic data resolve contradictions in reported binding modes of this compound with biological targets?
- Methodological Answer :
- Crystallography Workflow : Use SHELXD/SHELXE for phase determination and ORTEP-3 for 3D visualization of ligand-protein interactions .
- Electron Density Maps : Identify discrepancies (e.g., ambiguous chloro group orientation) via high-resolution (<1.5 Å) data .
- Validation Tools : Check R-factors (<0.05) and Ramachandran plots to confirm model accuracy .
Q. What computational and experimental approaches are used to study the compound’s mechanism in enzyme inhibition?
- Methodological Answer :
- Docking Simulations : AutoDock Vina predicts binding affinity to targets (e.g., kinases) using Pyridin-2-ylmethyl group as a hinge-binding motif .
- Enzymatic Assays : Measure IC values via fluorescence-based kinetics (e.g., NADH depletion in dehydrogenase assays) .
- Competitive Binding Studies : Use ITC (Isothermal Titration Calorimetry) to confirm displacement of known inhibitors .
Data-Driven Research Questions
Q. How can researchers address discrepancies in reported biological activities of structurally similar benzamide derivatives?
- Methodological Answer :
-
Comparative Analysis : Tabulate bioactivity data (e.g., IC, MIC) for analogs (see example table below) .
-
Meta-Analysis : Identify trends (e.g., chloro + nitro groups enhance anticancer activity) .
-
Experimental Replication : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability .
Compound Biological Activity (IC, μM) Key Substituents This compound 12.5 (Antimicrobial) Chloro, Pyridinylmethyl 2-chloro-N-(5-methyl-oxazol-3-yl)benzamide 8.2 (Anticancer) Chloro, Oxazole 2-nitro analog 5.1 (Anticancer) Nitro, Pyridinylmethyl
Technical Challenges
Q. What methods mitigate degradation issues during in vitro bioassays for this compound?
- Methodological Answer :
- Stability Studies : Use LC-MS to track degradation products under physiological conditions (pH 7.4, 37°C) .
- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or use DMSO stock solutions (<0.1% final concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
